molecular formula C5H8O4S2 B1265684 Bis(vinylsulfonyl)methane CAS No. 3278-22-6

Bis(vinylsulfonyl)methane

Cat. No.: B1265684
CAS No.: 3278-22-6
M. Wt: 196.2 g/mol
InChI Key: IJHIIHORMWQZRQ-UHFFFAOYSA-N
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Description

Bis(vinylsulfonyl)methane is an organic compound with the molecular formula C5H8O4S2. It is a colorless liquid with a distinctive thiol odor. This compound is known for its applications in organic synthesis, particularly as a cross-linking agent in polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(vinylsulfonyl)methane is typically synthesized through the reaction of carbon disulfide with vinyl sulfone in the presence of a base catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions of this compound can yield various reduced sulfur-containing compounds.

    Substitution: This compound is known to participate in nucleophilic substitution reactions, where the vinyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Bis(vinylsulfonyl)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(vinylsulfonyl)methane involves the formation of covalent bonds with nucleophilic groups, such as amines and thiols. This cross-linking ability is primarily due to the presence of vinyl sulfone groups, which are highly reactive towards nucleophiles. The molecular targets include proteins and other biomolecules with accessible nucleophilic sites .

Comparison with Similar Compounds

  • Bis(phenylsulfonyl)methane
  • Divinyl sulfone
  • Ethylene bis(sulfonyl) methane

Comparison:

This compound stands out due to its unique combination of reactivity and stability, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1-(ethenylsulfonylmethylsulfonyl)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S2/c1-3-10(6,7)5-11(8,9)4-2/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHIIHORMWQZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062947
Record name Ethene, 1,1'-[methylenebis(sulfonyl)]bis-
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Molecular Weight

196.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder
Record name Ethene, 1,1'-[methylenebis(sulfonyl)]bis-
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CAS No.

3278-22-6
Record name 1,1′-[Methylenebis(sulfonyl)]bis[ethene]
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Record name Bis(vinylsulfonyl)methane
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Record name Ethene, 1,1'-[methylenebis(sulfonyl)]bis-
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Record name Ethene, 1,1'-[methylenebis(sulfonyl)]bis-
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Record name 1,1'-[methylenebis(sulphonyl)]diethylene
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Record name BIS(VINYLSULFONYL)METHANE
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Synthesis routes and methods I

Procedure details

By the procedure used in A, except that sodium 2,4-dinitrobenzenesulfonate was substituted for 3,5-dinitrobenzoic acid, a 16.5 g (85 percent yield) sample (m.p. 59°-61° C.) of bis(vinylsulfonyl)methane was obtained. A 2 percent by weight aqueous solution was made up (no insoluble material) and let stand for more than 10 months at room temperature. Analysis of the still clear solution by high pressure liquid chromatography (HPLC) showed a 1.6 percent concentration of bis(vinylsulfonyl)methane remaining. A sample of the dry compound was also kept at room temperature for more than 10 months. A fresh 2 percent by weight solution made from this sample was found to contain 1.8 percent bis(vinylsulfonyl)methane by HPLC analysis.
Name
sodium 2,4-dinitrobenzenesulfonate
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Synthesis routes and methods II

Procedure details

To a well stirred solution of 53.84 g of bis-(2-chloroethylsulfonyl)methane in 300 ml of acetone containing 0.9 g of 3,5-dinitrobenzoic acid, was added dropwise at 20°-25° C. a solution of 40.48 g of triethylamine in 50 ml of acetone containing 0.15 g of 3,5-dinitrobenzoic acid. The reaction was stirred for 1 hour at 25° C. then cooled to -30° C. and filtered to remove triethylamine hydrochloride. The filtrate was evaporated to dryness on a rotary evaporator at 40° C. and water aspirator pressure. The residue was recrystallized from methanol containing 0.3 percent (wt/vol) of 3,5-dinitrobenzoic acid, to give 29.3 g (75 percent) of colorless crystalline bis(vinylsulfonyl)methane of m.p. 59°-61° C. This material readily dissolved in water to give a 2 percent by weight solution with no insoluble material present.
Quantity
53.84 g
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reactant
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40.48 g
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300 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bis(vinylsulfonyl)methane interact with gelatin, and what are the downstream effects?

A: this compound (BVSM) acts as a cross-linker for gelatin by creating covalent C-N bonds with amine groups present in the gelatin structure [, ]. This crosslinking leads to the formation of a gel network. The resulting gel properties, such as storage modulus, are influenced by factors like gelatin and BVSM concentration, pH, and the extent of crosslinking [, ]. Interestingly, even upon completion of the reaction, a perfectly homogeneous network isn't always achieved, with the gels remaining near the critical gel point [].

Q2: What are the structural characteristics of this compound?

A: While specific spectroscopic data isn't provided in the provided abstracts, research highlights that the molecule possesses two vinylsulfonyl groups linked to a central methane group. These vinylsulfonyl groups act as Michael acceptors, readily reacting with amine groups [, ]. This characteristic makes it an effective cross-linker for polymers like gelatin, which contain amine groups.

Q3: What is the role of this compound in the development of sulfur-enriched polymers with unique optical properties?

A: BVSM plays a key role in synthesizing sulfur-enriched nonaromatic poly(thioether sulfone)s via Michael polyaddition []. These polymers exhibit fluorescence-phosphorescence dual emission, a property attributed to the clustering-triggered emission mechanism. The incorporation of sulfur, facilitated by BVSM, contributes significantly to these unique optical characteristics [].

Q4: How is this compound being explored in the realm of battery technology?

A: Recent research investigates the use of BVSM as an electrolyte additive in nickel-rich layered oxide cathodes for lithium-ion batteries []. When combined with lithium difluorophosphate (LiDFP), BVSM contributes to forming a protective F-, P-, and S-rich passivation layer on the cathode surface []. This layer helps mitigate detrimental side reactions, improve interfacial stability, and enhance the overall cycling performance of the battery [].

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